Ethyl 2-chlorobenzenesulfonate

Physical Organic Chemistry Nucleophilic Substitution Kinetics

Ethyl 2-chlorobenzenesulfonate (CAS 16670-48-7) is an ortho-chlorinated aryl sulfonate ester, a class of compounds widely recognized as potent alkylating agents. Its reactivity is fundamentally defined by the electron-withdrawing ortho-chloro substituent, which polarizes the aromatic ring and activates the sulfonate ester for nucleophilic displacement.

Molecular Formula C8H9ClO3S
Molecular Weight 220.67 g/mol
Cat. No. B12432322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-chlorobenzenesulfonate
Molecular FormulaC8H9ClO3S
Molecular Weight220.67 g/mol
Structural Identifiers
SMILESCCOS(=O)(=O)C1=CC=CC=C1Cl
InChIInChI=1S/C8H9ClO3S/c1-2-12-13(10,11)8-6-4-3-5-7(8)9/h3-6H,2H2,1H3
InChIKeyZBLKMCUYSGSIBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-Chlorobenzenesulfonate: A Technical Baseline for Ortho-Substituted Aryl Sulfonate Ester Selection


Ethyl 2-chlorobenzenesulfonate (CAS 16670-48-7) is an ortho-chlorinated aryl sulfonate ester, a class of compounds widely recognized as potent alkylating agents [1]. Its reactivity is fundamentally defined by the electron-withdrawing ortho-chloro substituent, which polarizes the aromatic ring and activates the sulfonate ester for nucleophilic displacement. This compound serves as a critical intermediate in pharmaceutical and agrochemical synthesis, where the balance between reactivity, stability, and regiochemical directing effects is paramount for synthetic efficiency [2].

Why Ethyl 2-Chlorobenzenesulfonate Cannot Be Generically Substituted with Other Sulfonate Esters


The ortho-chloro substitution pattern on the benzene ring confers a unique combination of electronic and steric properties that directly modulates reaction rates and regiochemical outcomes in ways that para-substituted or unsubstituted analogs cannot replicate. A 1948 kinetic study established a 28-fold variation in alkylation rate constants among para-substituted ethyl benzenesulfonates, confirming that nuclear substitution profoundly alters reactivity [1]. Furthermore, the ortho-halogen serves as a directing group for site-selective transformations, as leveraged in patented processes requiring a 2-substituted benzenesulfonate to achieve 2,6-disubstitution [2]. Simple replacement with ethyl 4-chlorobenzenesulfonate or ethyl tosylate introduces distinct electronic profiles and loses the critical ortho-directing functionality.

Quantitative Differentiation Guide for Procuring Ethyl 2-Chlorobenzenesulfonate


Comparative SN2 Alkylation Reactivity: Ortho-Chloro vs. Para Substituent Effects

The alkylating reactivity of ethyl benzenesulfonates is highly sensitive to nuclear substitution. A foundational kinetic study established a reactivity scale for para-substituted ethyl benzenesulfonates with sodium ethoxide in ethanol at 35°C [1]. While the ortho-chloro derivative was not directly measured, the data confirms that an electron-withdrawing substituent like chlorine increases the rate constant relative to the unsubstituted compound (k = 0.0769 L mol⁻¹ min⁻¹ for p-H). Interpolation based on the Hammett relationship suggests that an ortho-chloro substituent, with its enhanced inductive effect, drives reactivity closer to that of the p-Br derivative (k = 0.172 L mol⁻¹ min⁻¹), representing a >2-fold rate enhancement over the unsubstituted parent compound [1].

Physical Organic Chemistry Nucleophilic Substitution Kinetics

Enabling Ortho-Directed Metalation for 2,6-Disubstituted Product Synthesis

Patent US5670691 explicitly requires a 2-substituted benzenesulfonate as the substrate for a lithium-mediated ortho-metalation, which after reaction with an electrophile, yields a 2,6-disubstituted benzenesulfonate [1]. This reactivity is a direct consequence of the ortho-substituent's ability to direct metalation. In contrast, the para-chloro isomer lacks this directing capability and would not participate in the same transformation sequence. The patent exemplifies that the 2-substituent (X) can be chloro, and the ester alkyl group (R1) can be ethyl, making ethyl 2-chlorobenzenesulfonate a direct fit for this high-value synthetic pathway [1].

Synthetic Methodology Patented Process Regioselectivity

Superior Aryl Sulfonate Leaving Group Ability in Iron-Catalyzed Cross-Couplings

A 2021 study demonstrated that aryl chlorobenzenesulfonates are the most reactive activating groups for iron-catalyzed C(sp²)–C(sp³) cross-coupling with Grignard reagents, outperforming other common leaving groups [1]. The study specifically synthesized and utilized 4-methoxyphenyl 2-chlorobenzenesulfonate (a congener of the ethyl ester) in high yield (97%), confirming the 2-chlorobenzenesulfonate scaffold's compatibility with the catalytic system [1]. While the ethyl ester was not tested, the aryl 2-chlorobenzenesulfonate architecture is validated in this context. The broader class of aryl sulfonate esters was shown to be superior to other activating groups for this sustainable, iron-based methodology [1].

Cross-Coupling Iron Catalysis C-O Activation

High-Value Application Scenarios for Ethyl 2-Chlorobenzenesulfonate Based on Evidence


Synthesis of 2,6-Disubstituted Benzenesulfonate Pharmacophores

For medicinal chemistry programs synthesizing 2,6-disubstituted benzenesulfonate libraries, ethyl 2-chlorobenzenesulfonate is the necessary starting material. The ortho-chloro substituent directs lithium-mediated metalation exclusively to the 6-position, enabling a sequential functionalization strategy validated in patent literature [1]. The para-isomer would fail to direct the metalation, leading to complex mixtures or alternative products.

Process Development Requiring a Tuned Alkylating Agent

When designing a robust alkylation step, the enhanced reactivity of the ortho-chloro-substituted ethyl benzenesulfonate, inferred to be >2-fold that of the unsubstituted parent [1], allows for lower reaction temperatures or shorter cycle times. This can directly impact process mass intensity and throughput compared to less reactive sulfonates like ethyl tosylate, providing a key advantage in pilot-scale or commercial manufacturing settings.

Green Chemistry Cross-Coupling Methodologies

Research groups adopting iron-catalyzed, C-O activation-based cross-coupling strategies can utilize ethyl 2-chlorobenzenesulfonate as an electrophilic partner. The successful use of the closely related 4-methoxyphenyl ester in high yield validates the 2-chlorobenzenesulfonate core as a competent scaffold for these sustainable transformations [2], offering an alternative to traditional halide-based cross-coupling partners.

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